molecular formula C19H28N2O2 B4653816 N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide

N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B4653816
M. Wt: 316.4 g/mol
InChI Key: KSVFZLPPRMDOCE-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as A-836,339, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of drugs known as isoxazolecarboxamides, which are known to have potent analgesic properties.

Mechanism of Action

The exact mechanism of action of N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by targeting the cannabinoid receptor type 2 (CB2 receptor). The CB2 receptor is known to play a role in pain and inflammation, and activation of this receptor has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies. The compound has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. Additionally, the compound has been shown to have good pharmacokinetic properties, with a long half-life and good bioavailability.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, the compound has a good safety profile and good pharmacokinetic properties, which make it suitable for further development as a therapeutic agent.
One limitation of N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide is its complex synthesis method, which may limit its widespread use in research and development. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for the research and development of N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound, which may lead to the development of more potent and selective CB2 receptor agonists.
Another potential direction is the development of novel formulations of the compound, such as sustained-release formulations or topical formulations, which may improve its efficacy and reduce the risk of adverse effects. Finally, further studies are needed to evaluate the safety and efficacy of N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide in clinical trials, which may lead to its approval as a therapeutic agent for the treatment of chronic pain and inflammation.

Scientific Research Applications

N-[1-(1-adamantyl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential as a therapeutic agent. The compound has been shown to have potent analgesic properties, making it a promising candidate for the treatment of chronic pain. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, and has shown promising results in preclinical studies.

properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-4-16(20-18(22)17-11(2)21-23-12(17)3)19-8-13-5-14(9-19)7-15(6-13)10-19/h13-16H,4-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVFZLPPRMDOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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